![molecular formula C23H28ClNO2S B188653 octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate CAS No. 69206-90-2](/img/structure/B188653.png)
octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OCBD is a carbamate derivative that has been synthesized for its potential use as a therapeutic agent. It has been found to possess interesting pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. These properties have made OCBD a subject of interest for researchers in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of OCBD is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It has also been found to modulate the activity of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that OCBD can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons, and may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using OCBD in lab experiments is its high potency and specificity. This makes it a useful tool for studying the pharmacological effects of dopamine D2 receptor antagonists. However, one of the limitations of using OCBD is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on OCBD. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, OCBD is a promising compound that has been studied extensively for its potential use as a therapeutic agent. Its antipsychotic, anxiolytic, and antidepressant effects make it a promising candidate for the treatment of various psychiatric disorders. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of OCBD involves the reaction of 3-chloro-5,6-dihydrobenzo[b][1]benzothiepine with octyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is purified using column chromatography to obtain pure OCBD.
Aplicaciones Científicas De Investigación
OCBD has been studied extensively for its potential use as a therapeutic agent. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. These properties make it a promising candidate for the treatment of various psychiatric disorders such as schizophrenia, anxiety, and depression.
Propiedades
Número CAS |
69206-90-2 |
|---|---|
Nombre del producto |
octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
Fórmula molecular |
C23H28ClNO2S |
Peso molecular |
418 g/mol |
Nombre IUPAC |
octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
InChI |
InChI=1S/C23H28ClNO2S/c1-2-3-4-5-6-9-14-27-23(26)25-20-15-17-10-7-8-11-21(17)28-22-13-12-18(24)16-19(20)22/h7-8,10-13,16,20H,2-6,9,14-15H2,1H3,(H,25,26) |
Clave InChI |
RUWVRMDFGDKZFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canónico |
CCCCCCCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



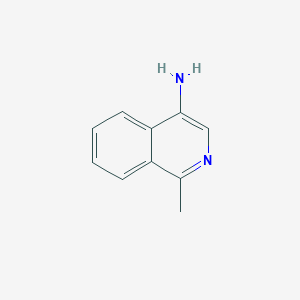
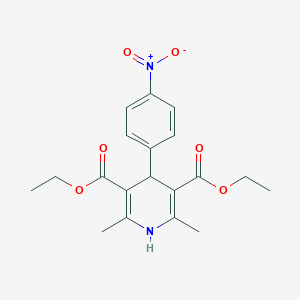
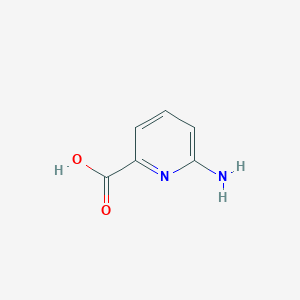
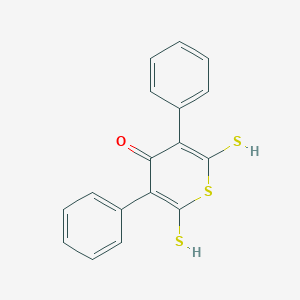
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
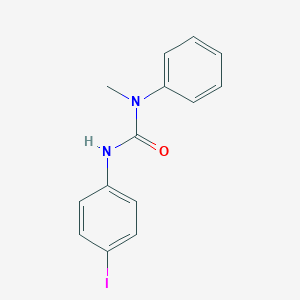
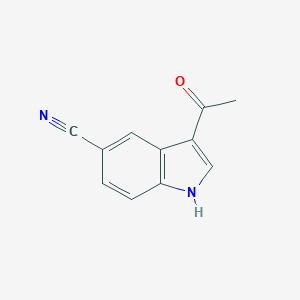

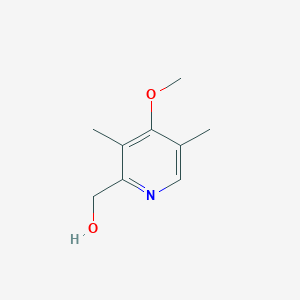
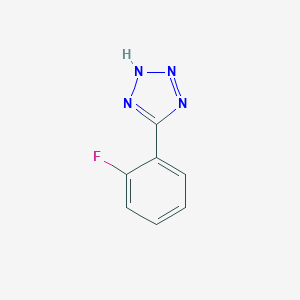
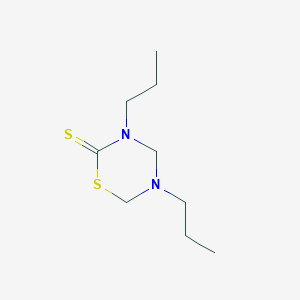
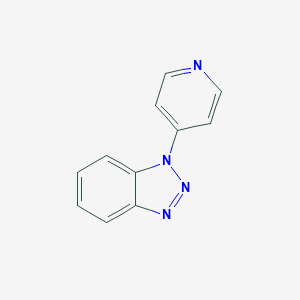
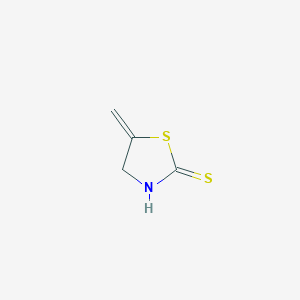
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)